(2R,3S,4R,5R,8S,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
(2R,3S,4R,5R,8S,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Azithromycin is an azalide, derived from erythromycin, and a member of a subclass of macrolide antibiotics with bacteriocidal and bacteriostatic activities. Azithromycin reversibly binds to the 50S ribosomal subunit of the 70S ribosome of sensitive microorganisms, thereby inhibiting the translocation step of protein synthesis, wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl (donor) site, and consequently inhibiting RNA-dependent protein synthesis leading to cell growth inhibition and cell death.
Azithromycin is a semisynthetic macrolide antibiotic which is commonly used for a wide variety of mild-to-moderate bacterial infections. Azithromycin has been linked to rare instances of acute liver injury.
Azithromycin, also known as zithromax or zmax, belongs to the class of organic compounds known as aminoglycosides. These are molecules or a portion of a molecule composed of amino-modified sugars. Azithromycin is a drug which is used for the treatment of patients with mild to moderate infections caused by susceptible strains of the designated microorganisms in the specific conditions: h. influenzae, m. catarrhalis, s. pneumoniae, c. pneumoniae, m. pneumoniae, s. pyogenes, s. aureus, s. agal. Azithromycin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Azithromycin has been detected in multiple biofluids, such as urine and blood. Within the cell, azithromycin is primarily located in the cytoplasm and membrane (predicted from logP). In humans, azithromycin is involved in the azithromycin action pathway.
Azithromycin is a semisynthetic macrolide antibiotic which is commonly used for a wide variety of mild-to-moderate bacterial infections. Azithromycin has been linked to rare instances of acute liver injury.
Azithromycin, also known as zithromax or zmax, belongs to the class of organic compounds known as aminoglycosides. These are molecules or a portion of a molecule composed of amino-modified sugars. Azithromycin is a drug which is used for the treatment of patients with mild to moderate infections caused by susceptible strains of the designated microorganisms in the specific conditions: h. influenzae, m. catarrhalis, s. pneumoniae, c. pneumoniae, m. pneumoniae, s. pyogenes, s. aureus, s. agal. Azithromycin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Azithromycin has been detected in multiple biofluids, such as urine and blood. Within the cell, azithromycin is primarily located in the cytoplasm and membrane (predicted from logP). In humans, azithromycin is involved in the azithromycin action pathway.
Brand Name:
Vulcanchem
CAS No.:
83905-01-5
VCID:
VC0520326
InChI:
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,32-,33+,35-,36+,37+,38+/m0/s1
SMILES:
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Molecular Formula:
C38H72N2O12
Molecular Weight:
749 g/mol
(2R,3S,4R,5R,8S,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
CAS No.: 83905-01-5
Inhibitors
VCID: VC0520326
Molecular Formula: C38H72N2O12
Molecular Weight: 749 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 83905-01-5 |
---|---|
Product Name | (2R,3S,4R,5R,8S,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
Molecular Formula | C38H72N2O12 |
Molecular Weight | 749 g/mol |
IUPAC Name | (2R,3S,4R,5R,8S,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
Standard InChI | InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,32-,33+,35-,36+,37+,38+/m0/s1 |
Standard InChIKey | MQTOSJVFKKJCRP-BICOPXKESA-N |
Isomeric SMILES | CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Canonical SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Appearance | Solid powder |
Colorform | Amorphous solid |
Melting Point | 126 114.0 °C 113-115 °C 113-115°C |
Physical Description | Solid |
Description | Azithromycin is an azalide, derived from erythromycin, and a member of a subclass of macrolide antibiotics with bacteriocidal and bacteriostatic activities. Azithromycin reversibly binds to the 50S ribosomal subunit of the 70S ribosome of sensitive microorganisms, thereby inhibiting the translocation step of protein synthesis, wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl (donor) site, and consequently inhibiting RNA-dependent protein synthesis leading to cell growth inhibition and cell death. Azithromycin is a semisynthetic macrolide antibiotic which is commonly used for a wide variety of mild-to-moderate bacterial infections. Azithromycin has been linked to rare instances of acute liver injury. Azithromycin, also known as zithromax or zmax, belongs to the class of organic compounds known as aminoglycosides. These are molecules or a portion of a molecule composed of amino-modified sugars. Azithromycin is a drug which is used for the treatment of patients with mild to moderate infections caused by susceptible strains of the designated microorganisms in the specific conditions: h. influenzae, m. catarrhalis, s. pneumoniae, c. pneumoniae, m. pneumoniae, s. pyogenes, s. aureus, s. agal. Azithromycin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Azithromycin has been detected in multiple biofluids, such as urine and blood. Within the cell, azithromycin is primarily located in the cytoplasm and membrane (predicted from logP). In humans, azithromycin is involved in the azithromycin action pathway. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 117772-70-0 (dihydrate) 121470-24-4 (monohydrate) |
Shelf Life | >2 years if stored properly |
Solubility | soluble in ethanol and DSMO, minimally soluble in water In water, 2.37 mg/L at 25 °C (est) 5.14e-01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Azadose Azithromycin Azithromycin Dihydrate Azithromycin Monohydrate Azitrocin Azythromycin CP 62993 CP-62993 CP62993 Dihydrate, Azithromycin Goxal Monohydrate, Azithromycin Sumamed Toraseptol Ultreon Vinzam Zentavion Zithromax Zitromax |
Vapor Pressure | 2.65X10-24 mm Hg at 25 °C (est) |
Reference | 1: Damião Gouveia AC, Unemo M, Jensen JS. In vitro activity of zoliflodacin (ETX0914) against macrolide-resistant, fluoroquinolone-resistant and antimicrobial-susceptible Mycoplasma genitalium strains. J Antimicrob Chemother. 2018 Feb 12. doi: 10.1093/jac/dky022. [Epub ahead of print] PubMed PMID: 29444242. 2: Cai X, Zhou H, Xie Y, Yu D, Wang Z, Ren H. Anti-N-methyl-D-aspartate receptor encephalitis associated with acute Toxoplasma gondii infection: A case report. Medicine (Baltimore). 2018 Feb;97(7):e9924. doi: 10.1097/MD.0000000000009924. PubMed PMID: 29443773. 3: Stieger N, Joubert A, Liebenberg W. Solution-mediated crystallization of amorphous azithromycin. Pharmazie. 2017 Aug 1;72(8):447-448. doi: 10.1691/ph.2017.7035. PubMed PMID: 29441902. 4: Feng X, Liu J. A combination of irsogladine maleate and azithromycin exhibits addictive protective effects in LPS-induced human gingival epithelial cells. Pharmazie. 2017 Feb 1;72(2):91-94. doi: 10.1691/ph.2017.6697. PubMed PMID: 29441859. 5: O'Brien S, Wilson S, Gill FJ, Cotterell E, Borland ML, Oakley E, Dalziel SR; Paediatric Research in Emergency Departments International Collaborative (PREDICT) network, Australasia. The management of children with bronchiolitis in the Australasian hospital setting: development of a clinical practice guideline. BMC Med Res Methodol. 2018 Feb 12;18(1):22. doi: 10.1186/s12874-018-0478-x. PubMed PMID: 29433429. 6: Khatun H, Islam SB, Naila NN, Islam SA, Nahar B, Alam MNH, Ahmed T. Clinical profile, antibiotic susceptibility pattern of bacterial isolates and factors associated with complications in culture-proven typhoid patients admitted to an urban hospital in Bangladesh. Trop Med Int Health. 2018 Feb 12. doi: 10.1111/tmi.13037. [Epub ahead of print] PubMed PMID: 29432657. 7: Traoré L, Dembele B, Keita M, Reid S, Dembéle M, Mariko B, Coulibaly F, Goldman W, Traoré D, Coulibaly D, Guindo B, Amon J, Knieriemen M, Zhang Y. Prevalence of trachoma in the Kayes region of Mali eight years after stopping mass drug administration. PLoS Negl Trop Dis. 2018 Feb 12;12(2):e0006289. doi: 10.1371/journal.pntd.0006289. [Epub ahead of print] PubMed PMID: 29432434. 8: Chandra NL, Broad C, Folkard K, Town K, Harding-Esch EM, Woodhall SC, Saunders JM, Sadiq ST, Dunbar JK. Detection of Chlamydia trachomatis in rectal specimens in women and its association with anal intercourse: a systematic review and meta-analysis. Sex Transm Infect. 2018 Feb 3. pii: sextrans-2017-053161. doi: 10.1136/sextrans-2017-053161. [Epub ahead of print] Review. PubMed PMID: 29431148. 9: Chen QF, Zhang YW. [Clinical effect of Saccharomyces boulardii powder combined with azithromycin sequential therapy in treatment of children with diarrhea secondary to Mycoplasma pneumoniae pneumonia]. Zhongguo Dang Dai Er Ke Za Zhi. 2018 Feb;20(2):116-120. Chinese. PubMed PMID: 29429459. 10: Mitjà O, Godornes C, Houinei W, Kapa A, Paru R, Abel H, González-Beiras C, Bieb SV, Wangi J, Barry AE, Sanz S, Bassat Q, Lukehart SA. Re-emergence of yaws after single mass azithromycin treatment followed by targeted treatment: a longitudinal study. Lancet. 2018 Feb 7. pii: S0140-6736(18)30204-6. doi: 10.1016/S0140-6736(18)30204-6. [Epub ahead of print] PubMed PMID: 29428183. 11: Pomares X, Montón C, Bullich M, Cuevas O, Oliva JC, Gallego M, Monsó E. Clinical and safety outcomes of long-term azithromycin therapy in severe COPD beyond the first year of treatment. Chest. 2018 Feb 7. pii: S0012-3692(18)30245-9. doi: 10.1016/j.chest.2018.01.044. [Epub ahead of print] PubMed PMID: 29427576. 12: Kafaei R, Papari F, Seyedabadi M, Sahebi S, Tahmasebi R, Ahmadi M, Sorial GA, Asgari G, Ramavandi B. Occurrence, distribution, and potential sources of antibiotics pollution in the water-sediment of the northern coastline of the Persian Gulf, Iran. Sci Total Environ. 2018 Jan 31;627:703-712. doi: 10.1016/j.scitotenv.2018.01.305. [Epub ahead of print] PubMed PMID: 29426195. 13: Hara H, Hirano D. Azithromycin suppressed relapses of idiopathic nephrotic syndrome in a child. Clin Kidney J. 2018 Feb;11(1):54-55. doi: 10.1093/ckj/sfx099. Epub 2017 Sep 1. PubMed PMID: 29423202; PubMed Central PMCID: PMC5798145. 14: Levine A, Kori M, Kierkus J, Sigall Boneh R, Sladek M, Escher JC, Wine E, Yerushalmi B, Amil Dias J, Shaoul R, Veereman Wauters G, Boaz M, Abitbol G, Bousvaros A, Turner D. Azithromycin and metronidazole versus metronidazole-based therapy for the induction of remission in mild to moderate paediatric Crohn's disease : a randomised controlled trial. Gut. 2018 Feb 2. pii: gutjnl-2017-315199. doi: 10.1136/gutjnl-2017-315199. [Epub ahead of print] PubMed PMID: 29420227. 15: Terzic S, Udikovic-Kolic N, Jurina T, Krizman-Matasic I, Senta I, Mihaljevic I, Loncar J, Smital T, Ahel M. Biotransformation of macrolide antibiotics using enriched activated sludge culture: Kinetics, transformation routes and ecotoxicological evaluation. J Hazard Mater. 2018 Jan 31;349:143-152. doi: 10.1016/j.jhazmat.2018.01.055. [Epub ahead of print] PubMed PMID: 29414746. 16: Butcher RMR, Sokana O, Jack K, Kalae E, Sui L, Russell C, Houghton J, Palmer C, Holland MJ, Le Mesurier RT, Solomon AW, Mabey DCW, Roberts CH. Active Trachoma Cases in the Solomon Islands Have Varied Polymicrobial Community Structures but Do Not Associate with Individual Non-Chlamydial Pathogens of the Eye. Front Med (Lausanne). 2018 Jan 23;4:251. doi: 10.3389/fmed.2017.00251. eCollection 2017. PubMed PMID: 29410954; PubMed Central PMCID: PMC5787070. 17: Brereton CJ, Lennon D, Browning S, Dunn E, Ferguson JK, Davis JS. Is gentamicin safe and effective for severe community acquired pneumonia? an 8 year retrospective cohort study. Int J Antimicrob Agents. 2018 Feb 2. pii: S0924-8579(18)30021-9. doi: 10.1016/j.ijantimicag.2018.01.018. [Epub ahead of print] PubMed PMID: 29410326. 18: Qin JZ, Diniz CP, Coleman JS. Pharmacy-level Barriers to Implementing Expedited Partner Therapy in Baltimore, Maryland. Am J Obstet Gynecol. 2018 Jan 31. pii: S0002-9378(18)30085-1. doi: 10.1016/j.ajog.2018.01.036. [Epub ahead of print] PubMed PMID: 29410060. 19: Yin YP, Han Y, Dai XQ, Zheng HP, Chen SC, Zhu BY, Yong G, Zhong N, Hu LH, Cao WL, Zheng ZJ, Wang F, Zhi Q, Zhu XY, Chen XS. Susceptibility of Neisseria gonorrhoeae to azithromycin and ceftriaxone in China: A retrospective study of national surveillance data from 2013 to 2016. PLoS Med. 2018 Feb 6;15(2):e1002499. doi: 10.1371/journal.pmed.1002499. eCollection 2018 Feb. PubMed PMID: 29408881. 20: Wang Q, Mi G, Hickey D, Li Y, Tu J, Webster TJ, Shen Y. Azithromycin-loaded respirable microparticles for targeted pulmonary delivery for the treatment of pneumonia. Biomaterials. 2018 Feb 1;160:107-123. doi: 10.1016/j.biomaterials.2018.01.022. [Epub ahead of print] PubMed PMID: 29407340. |
PubChem Compound | 10771356 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume